1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide
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Overview
Description
1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophthalazine moiety attached to a piperidine ring, which is further substituted with a carboxamide group
Preparation Methods
The synthesis of 1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophthalazine Moiety: The synthesis begins with the bromination of phthalazine to obtain 6-bromophthalazine.
Coupling with Piperidine: The 6-bromophthalazine is then coupled with piperidine under appropriate conditions to form the intermediate compound.
Introduction of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophthalazine moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, especially those with potential anticancer and anti-inflammatory properties.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophthalazine moiety is believed to play a crucial role in binding to these targets, while the piperidine ring and carboxamide group contribute to the overall pharmacological activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-bromo-1-phthalazinyl)-3-Piperidinecarboxamide can be compared with other similar compounds, such as:
1-(6-Chlorophthalazin-1-yl)piperidine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-(6-Fluorophthalazin-1-yl)piperidine-3-carboxamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
1-(6-Methylphthalazin-1-yl)piperidine-3-carboxamide: The methyl group can affect the compound’s lipophilicity and overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
Molecular Formula |
C14H15BrN4O |
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Molecular Weight |
335.20 g/mol |
IUPAC Name |
1-(6-bromophthalazin-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O/c15-11-3-4-12-10(6-11)7-17-18-14(12)19-5-1-2-9(8-19)13(16)20/h3-4,6-7,9H,1-2,5,8H2,(H2,16,20) |
InChI Key |
IIKMIJJRQPIWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CC(=CC3=CN=N2)Br)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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